molecular formula C8H12D4O2 B602697 2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid CAS No. 87745-17-3

2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid

Cat. No. B602697
CAS RN: 87745-17-3
M. Wt: 148.24
InChI Key:
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Description

2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid, also known as Valproic Acid, Di-n-propylacetic Acid, or 2-Propylvaleric Acid , is a compound with the molecular formula C8H12D4O2 . It has a molecular weight of 148.24 .


Molecular Structure Analysis

The molecular structure of 2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid consists of a carboxylic acid group attached to a propyl group . The compound has a molecular formula of C8H12D4O2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid include a molecular weight of 148.24 and a CAS Number of 87745-17-3 . It is non-hazardous for transport .

Scientific Research Applications

Application in Neurology and Psychiatry

Valproic Acid is a well-established anticonvulsant drug discovered serendipitously and marketed for the treatment of epilepsy, migraine, bipolar disorder, and neuropathic pain .

Method of Application

The drug is typically administered orally in tablet form, with the dosage determined by the patient’s medical condition and response to therapy .

Application in Cancer Research

Apart from its neurological applications, VPA has potential therapeutic applications in various cancer types .

Method of Application

In cancer research, VPA is often used in preclinical models and clinical trials. It is administered to patients in controlled doses, and its effects on tumor growth and progression are monitored .

Results or Outcomes

Some studies have shown that VPA can inhibit tumor growth and progression, although more research is needed to fully understand its mechanisms of action and potential in cancer therapy .

Application in Cell Culture

VPA has been used as a supplement in mouse embryonic fibroblast-conditioned medium (MEF-CM) to feed the cells .

Method of Application

In cell culture, VPA is added to the culture medium in a controlled concentration .

Results or Outcomes

VPA is known to promote tumor cell toxicity and increase susceptibility to radiation .

Application in Neurochemistry

VPA increases levels of GABA (gamma-aminobutyric acid) in the brain .

Method of Application

This application is typically studied in neurochemical research using animal models or in vitro cell cultures .

Results or Outcomes

Increased GABA levels in the brain can have various effects, including anxiolytic, anticonvulsant, and calming effects .

Application in Thermophysical Property Data

VPA has been used in the field of thermophysical property data .

Method of Application

The properties of VPA are studied using various experimental and computational methods .

Results or Outcomes

The thermophysical properties of VPA, such as boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity at constant pressure, refractive index, viscosity, thermal conductivity, and enthalpy of formation, have been critically evaluated .

Application in Biochemistry

VPA is a short-chain fatty acid and potentially inhibits histone deacetylase action .

Method of Application

This application is typically studied in biochemical research using in vitro cell cultures .

Results or Outcomes

VPA is known to promote tumor cell toxicity and increase susceptibility to radiation .

Safety And Hazards

2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid is considered non-hazardous for transport . It is stable if stored under recommended conditions .

properties

IUPAC Name

3,3-dideuterio-2-(1,1-dideuteriopropyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJJYAXOARWZEE-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC)C(C(=O)O)C([2H])([2H])CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valproic acid-D4

Citations

For This Compound
1
Citations
J Wilimowska, M Kłys, S Rojek, B Jenner… - Problems of Forensic …, 2007 - ruj.uj.edu.pl
The report presents the results of a comparative study of valproic acid assays performed using the fluorescence polarisation immunoassay (FPIA) technique on the Abbott Axsym …
Number of citations: 2 ruj.uj.edu.pl

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